molecular formula C19H16N2O3S2 B2820218 N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896358-54-6

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylthio)benzamide

Cat. No.: B2820218
CAS No.: 896358-54-6
M. Wt: 384.47
InChI Key: ADCJEBNDGDEENK-UHFFFAOYSA-N
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Description

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylthio)benzamide (Molecular Formula: C19H16N2O3S2) is a small molecule compound of significant interest in oncological research, particularly in the development of targeted cancer therapies. This benzodioxin-thiazole hybrid compound represents a structurally optimized class of selective Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1) inhibitors . ROR1 is an attractive therapeutic target expressed in various cancers, including leukemia and lung cancer, but remains underexplored with selective small-molecule inhibitors . The compound's molecular architecture features a 2,3-dihydrobenzo[b][1,4]dioxin (benzodioxane) core linked to a benzamide moiety bearing a methylthio group via a thiazole bridge . This specific structure is designed to enhance target binding affinity and selectivity, addressing the "off-target" effects associated with earlier inhibitor generations . Compounds within this structural class have demonstrated potent antitumor efficacy in both in vivo and in vitro models, establishing their value as chemical tools for studying ROR1 signaling pathways . Furthermore, analogous thiazole-containing derivatives have shown promising biological activities in scientific investigations, including antimicrobial and anticancer properties against various human cell lines . This reagent is provided exclusively for research applications in chemical biology and drug discovery. FOR RESEARCH USE ONLY. Not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c1-25-14-4-2-3-13(9-14)18(22)21-19-20-15(11-26-19)12-5-6-16-17(10-12)24-8-7-23-16/h2-6,9-11H,7-8H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCJEBNDGDEENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylthio)benzamide is a compound of interest due to its potential biological activities. This article reviews its biochemical properties, cellular effects, and therapeutic implications based on available research.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring and a dioxin moiety. Its IUPAC name is this compound, with the following chemical formula:

PropertyValue
Molecular FormulaC₁₆H₁₃N₃O₄S
Molecular Weight329.35 g/mol
CAS Number17413-10-4

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, notably cholinesterases, which are crucial for neurotransmitter regulation. Inhibition of these enzymes can lead to increased acetylcholine levels, potentially affecting cognitive functions and muscle control.

Cellular Effects

The compound has been shown to influence several cellular processes:

  • Cell Proliferation : It modulates key signaling pathways such as MAPK/ERK, which are essential for cell growth and differentiation.
  • Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it exhibited a GI50 value of 3.18 µM against MCF-7 breast cancer cells, outperforming standard chemotherapeutic agents like cisplatin .

Case Studies and Research Findings

  • Cytotoxicity Assays : A study evaluated the compound's inhibitory effects on HeLa and MCF-7 cell lines using the MTT assay. Results indicated that the compound effectively reduced cell viability in a dose-dependent manner .
  • Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to critical proteins involved in cancer progression, such as NEK kinases and TP53. This suggests potential pathways through which the compound may exert its anticancer effects .
  • Comparative Analysis : When compared to similar compounds with dioxin or thiazole structures, this compound exhibited unique reactivity profiles and biological activities due to its specific structural features.

Tables of Biological Activity

Activity TypeObserved EffectsReference
Enzyme InhibitionCholinesterase inhibition
CytotoxicityGI50 = 3.18 µM (MCF-7)
Signaling PathwayMAPK/ERK modulation

Comparison with Similar Compounds

Comparison with Thiazoline Derivatives

Thiazoline derivatives (Table 2) feature a dihydrothiazole core with hydrazono-linked 2,3-dihydrobenzo[b][1,4]dioxin groups. These compounds are synthesized via multi-step reactions, often yielding higher-melting solids.

Table 2: Comparison with Thiazoline Derivatives
Compound ID Core Structure Substituents Yield (%) Melting Point (°C)
7a Dihydrothiazole 4-Bromophenyl, phenyl 85 272–274
7b Dihydrothiazole 4-Bromophenyl, benzyl 92 284–286
7d Dihydrothiazole 4-Nitrophenyl, 4-fluorophenyl 79 224–226
Target Thiazole 3-(Methylthio)benzamide N/A N/A

Key Observations :

  • Thiazoline derivatives exhibit higher yields (79–92%) compared to oxadiazoles, likely due to stabilized intermediates in hydrazono coupling .
  • The presence of electron-withdrawing groups (e.g., nitro in 7d) correlates with lower melting points, suggesting reduced crystallinity .

Comparison with Thio-containing Benzamide Derivatives

Thioether-linked benzamides (e.g., Compounds 15, 25, 35, 40) share the 3-(methylthio)benzamide moiety but differ in heterocyclic cores (Table 3).

Table 3: Comparison with Thio-containing Benzamides
Compound ID Core Structure Substituents Application Notes
15 Isoxazole 5-Methyl-1,2,4-oxadiazole Anticancer, antiviral targets
25 Isoxazole 3-Methyl-5-isoxazole Platelet aggregation inhibition
40 Thiazole 2-Methyl-4-thiazole Thrombotic event modulation
Target Thiazole 2,3-Dihydrobenzo[b][1,4]dioxin N/A

Key Observations :

  • Compound 40’s thiazole-methylthio-benzamide structure closely parallels the target compound but lacks the benzodioxin group .
  • The benzodioxin moiety in the target compound may enhance lipophilicity and π-π stacking interactions compared to simpler aryl groups .

Physicochemical and Spectroscopic Comparisons

  • Spectral Data : Oxadiazole derivatives (e.g., 18–24) are characterized by $ ^1H $ NMR peaks at δ 7.2–8.1 ppm (aromatic protons) and ESI-MS molecular ion peaks matching theoretical masses . Similar analysis would apply to the target compound’s benzodioxin and methylthio groups.
  • Purity : HPLC retention times for oxadiazoles (3.5–4.2 min) confirm high purity (>95%) , while thiazoline derivatives rely on elemental analysis and melting points .

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylthio)benzamide?

Answer:
The synthesis involves multi-step reactions, typically starting with coupling a dihydrobenzo[d][1,4]dioxin derivative with a thiazole intermediate, followed by benzamide formation. Key strategies include:

  • Microwave-assisted synthesis to reduce reaction time and improve efficiency .
  • Inert atmosphere control (e.g., nitrogen/argon) during thiazole ring formation to prevent oxidation of sulfur-containing intermediates .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid in crystallization .
  • Purification : Use of column chromatography (silica gel) or recrystallization to isolate the final product with >95% purity .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Answer:
Characterization relies on complementary analytical techniques:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., methylthio group at C3 of benzamide) and aromatic proton environments .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ peak matching theoretical mass) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity; retention time consistency across batches is critical .

Advanced: How can contradictory data on biological activity be resolved across studies?

Answer:
Discrepancies may arise from variations in assay conditions or compound stability. Methodological solutions include:

  • Standardized bioassays : Use positive controls (e.g., known kinase inhibitors for enzyme inhibition studies) and replicate experiments across multiple cell lines .
  • Stability testing : Monitor compound degradation in DMSO stock solutions via LC-MS over time; adjust storage conditions (e.g., -80°C under nitrogen) .
  • Metabolite profiling : Identify active metabolites using hepatic microsome models to distinguish parent compound effects from metabolic byproducts .

Advanced: What strategies are effective for elucidating the compound’s mechanism of action?

Answer:

  • Target identification :
    • In vitro kinase profiling : Screen against a panel of 50+ kinases to identify inhibitory activity (IC50_{50} values) .
    • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein stability shifts in lysates treated with the compound .
  • Computational docking : Use Schrödinger Suite or AutoDock Vina to model interactions between the benzamide moiety and ATP-binding pockets of kinases .

Advanced: How can researchers address low yields during the final amide coupling step?

Answer:
Common pitfalls and solutions:

  • Activation of carboxylic acid : Replace EDCl/HOBt with HATU/DIPEA for higher coupling efficiency .
  • Side reactions : Monitor for thioester formation (common with methylthio groups) via TLC; introduce scavengers (e.g., trisamine) to quench reactive intermediates .
  • Temperature control : Maintain 0–5°C during coupling to minimize hydrolysis of activated intermediates .

Basic: What are the key physicochemical properties influencing bioavailability?

Answer:

  • LogP : Predicted value ~3.5 (via ChemDraw) indicates moderate lipophilicity, suitable for passive diffusion .
  • Solubility : Poor aqueous solubility (<10 µM) necessitates formulation with cyclodextrins or lipid-based carriers .
  • pKa : The benzamide nitrogen (pKa ~8.5) may protonate in lysosomal compartments, affecting subcellular distribution .

Advanced: What in silico tools are recommended for SAR optimization?

Answer:

  • QSAR modeling : Use MOE or RDKit to correlate structural variations (e.g., methylthio vs. methoxy substituents) with activity .
  • ADMET prediction : SwissADME or pkCSM to optimize metabolic stability (e.g., CYP3A4 inhibition risk) and blood-brain barrier permeability .
  • Free-energy perturbation (FEP) : Predict binding affinity changes upon modifying the dihydrodioxin ring .

Basic: How should researchers handle discrepancies in NMR data between synthetic batches?

Answer:

  • Impurity profiling : Compare 1H^1H NMR spectra with spiked samples of known byproducts (e.g., hydrolyzed thiazole intermediates) .
  • Deuterated solvent effects : Ensure consistent use of DMSO-d6_6 vs. CDCl3_3; chemical shifts vary significantly between solvents .
  • Dynamic NMR : Assess rotational barriers of the methylthio group to rule out conformational isomers .

Advanced: What experimental designs are optimal for in vivo efficacy studies?

Answer:

  • Dose escalation : Start at 10 mg/kg (IP or PO) in murine models, with pharmacokinetic sampling at 0, 1, 4, 8, 24 h to determine Cmax_{max} and half-life .
  • Toxicology parallelization : Combine efficacy endpoints with histopathology (liver/kidney) to identify toxicity thresholds early .
  • Biomarker validation : Use ELISA or Western blot to quantify target modulation (e.g., phospho-kinase levels) in tumor tissue .

Advanced: How can researchers validate off-target effects in phenotypic screens?

Answer:

  • Chemoproteomics : Employ affinity-based pulldown with a biotinylated analog of the compound; identify bound proteins via mass spectrometry .
  • CRISPR-Cas9 knockouts : Validate target specificity by comparing compound activity in wild-type vs. gene-edited cell lines .
  • Pathway enrichment analysis : Use RNA-seq data to identify differentially expressed genes/pathways unrelated to the hypothesized target .

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